molecular formula C7H12O4S2 B1617282 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid CAS No. 98962-98-2

2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid

Cat. No.: B1617282
CAS No.: 98962-98-2
M. Wt: 224.3 g/mol
InChI Key: MWRZTYMWLMGRRT-UHFFFAOYSA-N
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Description

2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid, also known as tiopronin, is a medication used to treat cystinuria, a genetic disorder that causes the formation of cystine stones in the kidneys, bladder, and ureters. Tiopronin is an antioxidant and a chelating agent that works by binding to cystine and preventing its precipitation in urine. Tiopronin was first introduced in the 1970s and has since been used as a treatment for cystinuria.

Mechanism of Action

Tiopronin works by binding to cystine and preventing its precipitation in urine. Cystine is a sulfur-containing amino acid that is normally excreted in urine. In patients with cystinuria, cystine is not properly reabsorbed by the kidneys and accumulates in the urine, leading to the formation of cystine stones. Tiopronin binds to cystine and forms a soluble complex that can be excreted in urine, preventing the formation of cystine stones.
Biochemical and Physiological Effects:
Tiopronin has been shown to have antioxidant and chelating properties. It can scavenge free radicals and protect cells from oxidative damage. Tiopronin can also bind to heavy metals such as lead and mercury, preventing their toxic effects on the body. Tiopronin has been shown to be well-tolerated in patients with cystinuria, with few reported side effects.

Advantages and Limitations for Lab Experiments

Tiopronin can be easily synthesized in a laboratory setting and has been extensively studied for its therapeutic potential in treating cystinuria. Tiopronin has also been studied for its antioxidant and chelating properties in the treatment of other diseases. However, 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid has limited solubility in water and may require the use of organic solvents in experiments.

Future Directions

Future research on 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid could focus on its potential therapeutic applications in the treatment of other diseases such as rheumatoid arthritis and heavy metal poisoning. Tiopronin could also be modified to improve its solubility and bioavailability, making it a more effective treatment for cystinuria and other diseases. Further studies could also investigate the long-term safety and efficacy of this compound in treating cystinuria and other diseases.

Scientific Research Applications

Tiopronin has been extensively studied for its therapeutic potential in treating cystinuria. Several clinical trials have shown that 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid can effectively reduce the formation of cystine stones in patients with cystinuria. Tiopronin has also been studied for its antioxidant and chelating properties in the treatment of other diseases such as rheumatoid arthritis and heavy metal poisoning.

Properties

IUPAC Name

2-(1-carboxyethylsulfanylmethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S2/c1-4(6(8)9)12-3-13-5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRZTYMWLMGRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCSC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343747, DTXSID701031328
Record name 2,2'-(Methylenedisulfanediyl)dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[Methylenebis(thio)]bis-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98962-98-2, 20664-28-2
Record name 2,2'-(Methylenedisulfanediyl)dipropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[Methylenebis(thio)]bis-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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